molecular formula C28H29N5O4S B2949685 5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-53-1

5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2949685
CAS No.: 537043-53-1
M. Wt: 531.63
InChI Key: URABBKMTLPXYCO-UHFFFAOYSA-N
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Description

The compound 5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (hereafter referred to as the target compound) is a pyrimido[4,5-b]quinoline derivative characterized by a fused heterocyclic core. Its structure features a diethylamino-substituted phenyl group at position 5 and a 4-nitrobenzylthio moiety at position 2.

Properties

CAS No.

537043-53-1

Molecular Formula

C28H29N5O4S

Molecular Weight

531.63

IUPAC Name

5-[4-(diethylamino)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C28H29N5O4S/c1-3-32(4-2)19-14-10-18(11-15-19)23-24-21(6-5-7-22(24)34)29-26-25(23)27(35)31-28(30-26)38-16-17-8-12-20(13-9-17)33(36)37/h8-15,23H,3-7,16H2,1-2H3,(H2,29,30,31,35)

InChI Key

URABBKMTLPXYCO-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a tetrahydropyrimido[4,5-b]quinoline core , which is linked to various functional groups including a diethylamino group and a nitrobenzyl thioether . These structural components are believed to contribute significantly to its biological activity.

Table 1: Structural Characteristics

ComponentDescription
Core StructureTetrahydropyrimido[4,5-b]quinoline
Amino GroupDiethylamino
Thioether GroupNitrobenzyl thio
Functional GroupsNitro group, amino group

Antifungal Activity

Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit significant antifungal properties. A study demonstrated that related compounds displayed antifungal activity against various Candida species, with minimum inhibitory concentrations (MIC) ranging from 1-4 μg/mL for the most effective derivatives .

Antimalarial Activity

Another area of investigation is the antimalarial potential of compounds within this class. Certain derivatives have shown promising results in inhibiting Plasmodium falciparum with IC50 values indicating effective antiparasitic activity while demonstrating acceptable cytotoxicity profiles against human cell lines .

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in fungal and parasitic metabolism.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins, indicating a potential pathway for therapeutic action .

Case Study 1: Antifungal Screening

In a comparative study involving several pyrimido[4,5-b]quinoline derivatives, one compound exhibited substantial antifungal activity against Candida dubliniensis and Candida albicans. The study utilized broth microdilution methods to determine MIC values and found that the most active compound had an MIC90 of 2 μg/mL .

Case Study 2: Antimalarial Evaluation

A separate investigation into the antimalarial efficacy of related compounds revealed that certain derivatives had IC50 values as low as 0.5 μM against Plasmodium falciparum. The selectivity index (SI) was calculated to assess the therapeutic window, with some compounds showing SIs greater than 10, indicating a favorable safety profile .

Scientific Research Applications

The compound 5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione features a tetrahydropyrimido[4,5-b]quinoline core fused with functional groups including a diethylamino group and a nitrobenzyl thioether. This structure makes it a subject of interest in medicinal chemistry, with potential biological activities.

Potential Applications

  • Medicinal Chemistry Research The unique structure of the compound makes it an interesting subject for research in medicinal chemistry. Derivatives of pyrimido[4,5-b]quinoline exhibit significant biological activities.

Chemical Reactivity

The chemical reactivity of this compound can be explored through various synthetic pathways. Typical reactions include modification to enhance biological properties or to create derivatives with novel activities.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often involve various methods:

  • Spectroscopic techniques Spectroscopic methods can help elucidate the binding interactions and conformational changes of the compound upon interaction with biological targets.
  • Molecular docking Molecular docking studies can predict the binding modes and affinities of the compound with target proteins.
  • Cell-based assays These assays can assess the biological activity of the compound in a cellular context.

Comparison with Similar Compounds

Structural Variations in Pyrimidoquinoline Derivatives

The target compound shares a common pyrimido[4,5-b]quinoline core with several analogs, differing in substituent groups. Key structural analogs include:

Compound Name Substituents (Position 5) Substituents (Position 2) Molecular Formula Molecular Weight Reference
Target Compound 4-(Diethylamino)phenyl 4-Nitrobenzylthio C27H26N4O4S 502.6
5-(4-Isopropylphenyl)-2-((4-nitrobenzyl)thio)-... 4-Isopropylphenyl 4-Nitrobenzylthio C27H26N4O4S 502.6
5-(4-Chlorophenyl)-2-(isopropylthio)-... 4-Chlorophenyl Isopropylthio C20H20ClN3O2S 401.9
5-(Pyridin-4-yl)-2-((4-nitrobenzyl)thio)-... Pyridin-4-yl 4-Nitrobenzylthio C23H19N5O4S 461.5

Key Observations:

  • Electron-Donating vs.
  • Thioether vs. Other Linkers: The 4-nitrobenzylthio group at position 2 in the target compound and some analogs may enhance stability compared to oxygen-based linkers (e.g., benzyloxy in ) due to sulfur’s lower electronegativity .

Physical and Chemical Properties

Available data highlight gaps in physicochemical parameters (e.g., melting points, solubility), but trends can be inferred:

  • Molecular Weight: The target compound (502.6 g/mol) is heavier than analogs like the pyridinyl derivative (461.5 g/mol), impacting solubility and diffusion kinetics .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step heterocyclic condensation. A common approach is refluxing precursors (e.g., thiosemicarbazides, oxo-compounds) in polar aprotic solvents like DMF-acetic acid mixtures, followed by recrystallization . For optimization:

  • Solvent Selection : DMF-acetic acid (1:2 v/v) enhances solubility of intermediates .
  • Catalysis : Ultrasound-assisted methods with Fe(DS)₃ (a Lewis acid-surfactant catalyst) improve yields (e.g., 72% in analogous pyrimidoquinolines) by accelerating cyclization .
  • Temperature Control : Reflux for 2–5 hours balances reaction completion and side-product minimization .

Basic: Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.65–8.57 ppm) and carbon backbone (e.g., carbonyl carbons at ~169 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1705 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity .

Advanced: How can computational methods streamline reaction design for this compound?

ICReDD’s integrated approach combines quantum chemical calculations and experimental feedback loops:

  • Reaction Path Search : Density Functional Theory (DFT) predicts energetically favorable pathways for cyclization steps .
  • Transition State Analysis : Identifies rate-limiting steps (e.g., nitrobenzyl-thio group incorporation) .
  • Machine Learning : Trains models on existing pyrimidoquinoline syntheses to suggest optimal solvent-catalyst pairs .

Advanced: How to resolve contradictions in yield data across synthetic protocols?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent ratio, catalyst loading). For example, a 2³ factorial design can optimize temperature, time, and stoichiometry .
  • Orthogonal Validation : Cross-check yields via HPLC and LC-MS to distinguish true reaction efficiency from purification artifacts .

Basic: What strategies mitigate impurities during synthesis?

  • Stepwise Monitoring : TLC at each intermediate stage detects side-products early .
  • Recrystallization : DMF-ethanol mixtures (1:3 v/v) effectively remove unreacted nitrobenzyl-thio precursors .
  • Column Chromatography : Silica gel with ethyl acetate-hexane gradients isolates target compounds from regioisomers .

Advanced: How can AI enhance process scalability for analogs of this compound?

  • Autonomous Laboratories : AI-driven platforms (e.g., COMSOL Multiphysics integration) simulate reaction kinetics and predict optimal scaling parameters (e.g., heat transfer in large batches) .
  • Real-Time Adjustments : Machine learning algorithms adjust flow rates in continuous reactors to maintain >90% yield during scale-up .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

  • Enzyme Inhibition : Target kinases or oxidoreductases using fluorescence-based assays (e.g., NADH depletion for dehydrogenase activity).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) at 10–100 µM concentrations .
  • Solubility Profiling : Use PBS and DMSO-water mixtures to guide formulation studies .

Advanced: How to elucidate the reaction mechanism of nitrobenzyl-thio group incorporation?

  • Isotopic Labeling : Track sulfur migration using ³⁴S-labeled thioethers in NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify proton-transfer steps .
  • Computational Modeling : Transition state visualization via Gaussian09 reveals steric effects from the diethylamino-phenyl group .

Advanced: What statistical models analyze structure-activity relationships (SAR) for this scaffold?

  • QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate substituent electronegativity (e.g., nitro vs. methoxy) with bioactivity .
  • Cluster Analysis : Group analogs by thioether side chains to identify pharmacophore motifs .

Basic: How to validate purity and stability under storage conditions?

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Mass Balance Analysis : Compare theoretical vs. experimental mass in stability samples to quantify decomposition .

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